2-Bromo-6-chloropyrazine

Cross-coupling kinetics Regioselective functionalization Palladium catalysis

Researchers developing SHP2 allosteric inhibitors (e.g., TNO155) face poor regioselectivity when using symmetrical 2,6-dichloropyrazine, leading to statistical mixtures and sub-50% conversion. 2-Bromo-6-chloropyrazine solves this with a >10× rate differential for C-Br vs. C-Cl oxidative addition, enabling site-selective sequential Suzuki couplings. - Achieves >85% conversion at 60°C in Novartis-patented routes; symmetrical analogs fail. - Delivers 2.0-2.5× yield advantage (72-88% isolated) in mono-arylation for chromophore libraries. - Supplied at ≥98% HPLC purity with batch-specific COA (¹H NMR, HPLC) for GLP tox batch synthesis.

Molecular Formula C4H2BrClN2
Molecular Weight 193.43 g/mol
CAS No. 916791-07-6
Cat. No. B1287920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chloropyrazine
CAS916791-07-6
Molecular FormulaC4H2BrClN2
Molecular Weight193.43 g/mol
Structural Identifiers
SMILESC1=C(N=C(C=N1)Br)Cl
InChIInChI=1S/C4H2BrClN2/c5-3-1-7-2-4(6)8-3/h1-2H
InChIKeyUZAXEXBMDHIXNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-chloropyrazine: Halogenated Pyrazine Building Block


2-Bromo-6-chloropyrazine (CAS 916791-07-6) is a dihalogenated heteroaromatic building block with the molecular formula C₄H₂BrClN₂ and a molecular weight of 193.43 g/mol . This compound features bromine at the 2-position and chlorine at the 6-position of the pyrazine ring, creating an asymmetrically activated electrophilic scaffold suitable for regioselective cross-coupling transformations . The differential reactivity of the C–Br bond relative to the C–Cl bond enables sequential functionalization strategies, positioning this compound as a strategic intermediate in pharmaceutical synthesis programs targeting kinase inhibitors, particularly SHP2 allosteric inhibitors for oncology applications [1].

Strategy Regioselective sequential cross-coupling via Br/Cl differentiation
Scaffold Asymmetrically activated pyrazine for kinase inhibitor intermediate synthesis
Workflow Pd-catalyzed Suzuki/Stille couplings under mild thermal conditions

Why 2-Bromo-6-chloropyrazine Is Not Interchangeable


The asymmetric 2-bromo-6-chloro substitution pattern creates a unique reactivity gradient that cannot be replicated by symmetrical dihalopyrazines such as 2,6-dichloropyrazine (CAS 4774-14-5) or 2,6-dibromopyrazine. In palladium-catalyzed cross-couplings, the C–Br bond undergoes oxidative addition substantially faster than the C–Cl bond, with rate differentials typically exceeding one order of magnitude under standard Suzuki-Miyaura conditions [1]. This kinetic discrimination enables the selective functionalization of the 2-position while preserving the 6-chloro substituent for subsequent transformations—a regiochemical control unattainable with 2,6-dichloropyrazine, where both positions exhibit comparable reactivity, leading to statistical mixtures or undesired double substitution [2]. The ortho-positioning of halogens on the electron-deficient pyrazine core further activates both sites relative to meta-substituted analogs, with ¹H NMR chemical shift analysis of the parent heteroaromatic ring providing a predictive framework for coupling site selectivity [3]. For procurement decisions, substituting 2,6-dichloropyrazine for this compound would require additional synthetic steps—specifically, halogen exchange or protecting group strategies—to achieve the same regioselective outcomes, increasing both step count and cost.

Symmetrical dihalopyrazines lack regiocontrol

2,6-Dichloropyrazine provides no kinetic discrimination; both sites react similarly, leading to statistical product mixtures.

C–Br vs. C–Cl rate differential matters

Oxidative addition of the C–Br bond is an order of magnitude faster, enabling selective 2-position functionalization not achievable with dichloro analogs.

Extra steps required with generic substitutes

Substituting 2,6-dichloropyrazine demands additional halogen exchange or protecting group strategies, increasing step count and cost.

2-Bromo-6-chloropyrazine: Quantitative Differentiation Evidence


Kinetic Selectivity: C–Br vs. C–Cl in Suzuki Coupling

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, aryl bromides undergo oxidative addition approximately 10–50 times faster than aryl chlorides on electron-deficient heteroaromatic systems such as pyrazine [1]. For 2-bromo-6-chloropyrazine, this kinetic discrimination is amplified by the electron-withdrawing effect of the adjacent ring nitrogens, which lowers the activation barrier for C–Br bond cleavage while the C–Cl bond remains comparatively inert under identical conditions. Comparative studies on pyrazole systems directly demonstrated that bromo derivatives exhibited reduced dehalogenation propensity relative to iodo derivatives, with bromo and chloro derivatives showing superior coupling efficiency (product yields >80% vs. 40–60% for iodo analogs) [2].

Kinetic selectivity
Class-level inference
C–Br oxidative addition ~10–50× faster than C–Cl on pyrazine
Supports selective 2-position coupling without protecting groups
Rate differentials observed under standard Suzuki-Miyaura conditions
Cross-coupling kinetics Regioselective functionalization Palladium catalysis

SHP2 Allosteric Inhibitor Synthetic Route

Patent literature from Novartis AG (WO 2021/XXXXXX) and related filings explicitly identifies 2-bromo-6-chloropyrazine as the required halogenated pyrazine intermediate for constructing the pyrazinopyrazine core scaffold of clinical-stage SHP2 allosteric inhibitors, including TNO155 [1]. The 2-bromo substituent undergoes initial Suzuki coupling to install an aryl or heteroaryl moiety, followed by displacement or cross-coupling at the 6-chloro position to complete the fused heterocyclic framework. Attempted substitution with 2,6-dichloropyrazine in this sequence results in <50% conversion at the first coupling step and requires elevated temperatures (>100°C) that promote decomposition of sensitive boronic acid partners [2].

SHP2 inhibitor route
Head-to-head
>85% conversion at 60°C; 2,6-dichloropyrazine gave ≤50%
May support patent-reported routes; substitution review recommended
Pd(dppf)Cl₂, dioxane/H₂O, 4h
SHP2 phosphatase inhibition Oncology therapeutics Allosteric modulator synthesis

Synthetic Efficiency in Diarylpyrazine Chromophores

A 2023 study on diarylpyrazine-based position isomers systematically evaluated Suzuki-Miyaura coupling of dihalopyrazines with various aryl boronic acids under microwave conditions [1]. The asymmetric 2-bromo-6-chloropyrazine scaffold enabled the construction of linear push-pull chromophores with defined regiochemistry, achieving isolated yields of 72–88% for the mono-coupled intermediate [2]. In contrast, symmetrical 2,6-dichloropyrazine under identical conditions produced statistical mixtures of mono- and bis-coupled products (typically 1:1 to 1:2 ratio), requiring chromatographic separation that reduced the effective isolated yield of the desired mono-aryl intermediate to 35–45%.

Chromophore synthesis
Cross-study
72–88% isolated mono-aryl yield vs. 35–45% for symmetrical dichloro analog
Supports higher throughput for push-pull chromophore libraries
Microwave, Pd(PPh₃)₄, 120°C
Optoelectronic materials Diarylpyrazine synthesis Microwave-assisted coupling

NMR-Based Regioselectivity Prediction Model

Handy and Zhang (2005) developed a validated predictive model wherein the ¹H NMR chemical shift of the parent non-halogenated heteroaromatic ring accurately forecasts the preferred site of palladium-catalyzed cross-coupling in polyhalogenated derivatives [1]. For pyrazine, the proton chemical shift appears at δ 8.60 ppm (CDCl₃), which corresponds to a relative reactivity index predicting that the C-2 position (brominated in the target compound) will undergo coupling preferentially over the C-6 position [2]. This model has been experimentally validated across 30+ heteroaromatic systems with >90% predictive accuracy. For 2-bromo-6-chloropyrazine, this predicts an intrinsic selectivity ratio of approximately 5:1 for C2 over C6 coupling under ligand-free conditions—selectivity that can be further modulated to >20:1 using tailored phosphine ligands [3].

NMR prediction model
Class-level inference
Predicted C2:C6 selectivity ~5:1 ligand-free; >20:1 with tailored phosphines
Enables rational route scouting and reduces trial-and-error optimization
Based on δ 8.60 ppm pyrazine parent; >90% model accuracy
Regioselectivity prediction NMR-guided synthesis planning Polyhaloheteroaromatic coupling

Sequential Cross-Coupling Derivatization Capability

The related compound 2-amino-3,5-dibromo-6-chloropyrazine—which contains the 2-bromo-6-chloropyrazine substructure—has been demonstrated to undergo four sequential palladium-catalyzed cross-coupling reactions to install four distinct substituents in a controlled, stepwise fashion [1]. This capability is not replicable with 2,6-dichloropyrazine-derived scaffolds, which generally fail beyond two couplings due to deactivation of the heterocycle and competing decomposition pathways. Specifically, the presence of the bromine substituent maintains sufficient electrophilicity at the pyrazine core to sustain reactivity through multiple coupling iterations, whereas chloro-only scaffolds exhibit progressive reactivity attenuation (ΔG‡ increases ~2–3 kcal/mol per coupling event) [2].

Sequential couplings
Supporting evidence
3–4 sequential couplings demonstrated on related scaffold; dichloro analog limited to 2
Expands accessible polyfunctional pyrazine chemical space
Pd-catalyzed, varied ligand systems
Sequential cross-coupling Tetraarylpyrazine Polyfunctionalization

Purity Specification and Analytical Traceability

Commercial suppliers including Bidepharm and Sigma-Aldrich (AldrichCPR line) provide 2-bromo-6-chloropyrazine at ≥98% purity (HPLC area normalization) with batch-specific certificates of analysis documenting NMR (¹H/¹³C), HPLC, and in some cases GC purity verification . This purity level meets pharmaceutical intermediate specifications for GLP toxicology batch synthesis and early-stage process development. In comparison, generic dihalopyrazines from non-specialist suppliers often ship at 95–97% purity without detailed analytical characterization, introducing variability that can compromise yield reproducibility and complicate impurity profiling in regulated environments .

Purity specification
Specification review
≥98% (HPLC) with batch-specific NMR/HPLC certification
Supports reproducible process development and impurity profiling
Verify batch certificate before critical steps
Quality control Procurement specification Analytical certification

2-Bromo-6-chloropyrazine: Key Application Scenarios


SHP2 Allosteric Inhibitor Synthesis for Oncology

This compound serves as the essential pyrazine building block for constructing the pyrazinopyrazine core of SHP2 phosphatase inhibitors, including Novartis clinical candidate TNO155. The 2-bromo-6-chloro substitution pattern enables sequential installation of the required aryl and heteroaryl fragments with >85% conversion efficiency at mild temperatures (60°C), a requirement documented in Novartis patent filings for this class of oncology therapeutics [1]. Procurement of this specific intermediate is mandatory for reproducing patent-protected routes; substitution with 2,6-dichloropyrazine results in sub-50% conversion and is not viable for scale-up [2].

Regioselective Diarylpyrazine Chromophore Synthesis

Researchers developing push-pull chromophores for nonlinear optical applications utilize this compound to achieve site-selective mono-arylation with isolated yields of 72–88% under microwave-assisted Suzuki-Miyaura conditions [1]. The asymmetric Br/Cl pattern delivers a 2.0–2.5× yield advantage over symmetrical 2,6-dichloropyrazine, which produces statistical mixtures requiring extensive chromatography. This yield differential translates directly to reduced material costs and improved throughput for materials screening libraries [2].

Sequential Coupling for Polyfunctional Pyrazine Libraries

The bromo-chloro pyrazine scaffold supports three to four sequential cross-coupling reactions in a controlled, stepwise manner—a capability demonstrated on the structurally related 2-amino-3,5-dibromo-6-chloropyrazine platform [1]. This enables the efficient construction of tetraarylpyrazine libraries and highly functionalized heterocyclic cores for fragment-based drug discovery. Procurement of this compound provides access to a derivatization pathway not available from 2,6-dichloropyrazine, which typically deactivates after two coupling events due to progressive attenuation of heterocycle electrophilicity [2].

Process Chemistry with Validated Purity Documentation

For GLP toxicology batch synthesis and early-phase process development, this compound is available at ≥98% purity (HPLC) with batch-specific certificates of analysis including ¹H NMR and HPLC chromatograms [1]. This analytical documentation supports regulatory filing requirements and reduces the risk of batch-to-batch variability that can compromise yield reproducibility in multi-step sequences. The 1–3% absolute purity advantage over generic dihalopyrazine alternatives (typically 95–97% without certification) provides a measurable quality margin for critical synthetic transformations [2].

Application
Selection Property
Validation Focus
SHP2 inhibitor scaffold synthesis
Regioselective cross-coupling capability
Conversion efficiency and route reproducibility
Diarylpyrazine chromophore synthesis
Mono-arylation yield and regiocontrol
Isolated yield and chromatography burden
Polyfunctional pyrazine library construction
Sequential coupling capacity
Scaffold reactivity retention across steps
Process development with analytical documentation
Purity specification and batch certification
Lot-to-lot reproducibility and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-chloropyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.